Cas no 1443348-40-0 (4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde)
![4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde structure](https://ja.kuujia.com/scimg/cas/1443348-40-0x500.png)
4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde 化学的及び物理的性質
名前と識別子
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- 4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde
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- MDL: MFCD19443542
- インチ: 1S/C14H10F2O2/c15-12-3-1-2-10(6-12)9-18-14-7-13(16)5-4-11(14)8-17/h1-8H,9H2
- InChIKey: QTCFVSJGFKEZNM-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(F)C=C1OCC1=CC=CC(F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 396088-1g |
4-Fluoro-2-(3'-fluorobenzyloxy)benzaldehyde |
1443348-40-0 | 97.0% | 1g |
£485.00 | 2023-04-30 | |
abcr | AB427274-5 g |
4-Fluoro-2-(3'-fluorobenzyloxy)benzaldehyde |
1443348-40-0 | 5g |
€1373.40 | 2023-04-23 | ||
Fluorochem | 396088-25g |
4-Fluoro-2-(3'-fluorobenzyloxy)benzaldehyde |
1443348-40-0 | 97.0% | 25g |
£3485.00 | 2023-04-30 | |
abcr | AB427274-1g |
4-Fluoro-2-(3'-fluorobenzyloxy)benzaldehyde; . |
1443348-40-0 | 1g |
€1621.70 | 2025-02-21 | ||
Fluorochem | 396088-5g |
4-Fluoro-2-(3'-fluorobenzyloxy)benzaldehyde |
1443348-40-0 | 97.0% | 5g |
£1343.00 | 2023-04-30 | |
abcr | AB427274-5g |
4-Fluoro-2-(3'-fluorobenzyloxy)benzaldehyde |
1443348-40-0 | 5g |
€1373.40 | 2023-09-04 | ||
Ambeed | A821746-1g |
4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde |
1443348-40-0 | 97% | 1g |
$441.0 | 2024-04-23 | |
Crysdot LLC | CD12142054-5g |
4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde |
1443348-40-0 | 97% | 5g |
$1177 | 2024-07-23 | |
abcr | AB427274-1 g |
4-Fluoro-2-(3'-fluorobenzyloxy)benzaldehyde |
1443348-40-0 | 1g |
€594.40 | 2023-04-23 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4531-1G |
4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde |
1443348-40-0 | 95% | 1g |
¥ 2,765.00 | 2023-04-03 |
4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehydeに関する追加情報
4-Fluoro-2-[(3-Fluorophenyl)methoxy]benzaldehyde (CAS No. 1443348-40-0): A Versatile Fluorinated Building Block in Modern Chemistry
4-Fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde (CAS No. 1443348-40-0) is a fluorinated aromatic aldehyde compound that has gained significant attention in pharmaceutical and materials science research. This fluorobenzaldehyde derivative features a unique molecular structure with two strategically positioned fluorine atoms, making it an important intermediate for drug discovery and specialty chemical synthesis.
The compound's molecular formula is C14H10F2O2, with a molecular weight of 248.22 g/mol. Its distinctive fluorine substitution pattern contributes to several valuable properties, including enhanced metabolic stability and improved bioavailability when incorporated into larger molecular frameworks. Researchers particularly value this fluorinated building block for its ability to modify electronic properties and influence molecular interactions in target systems.
In pharmaceutical applications, 4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde serves as a key precursor for the synthesis of various bioactive molecules. Recent studies have explored its use in developing fluorinated drug candidates with potential applications in central nervous system disorders and inflammatory conditions. The presence of fluorine atoms can significantly alter a compound's pharmacokinetic profile, making this aldehyde particularly valuable in modern medicinal chemistry optimization.
The compound's synthesis typically involves multi-step organic transformations starting from commercially available fluorinated precursors. Modern green chemistry approaches have been applied to its production, with researchers developing more efficient catalytic methods that reduce waste and improve yields. These advancements align with current industry trends toward sustainable chemical manufacturing processes.
Analytical characterization of 4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde typically employs techniques such as HPLC purity analysis, NMR spectroscopy (particularly 19F NMR for fluorine detection), and mass spectrometry. The compound generally appears as a white to off-white crystalline powder with good stability under standard storage conditions.
Beyond pharmaceutical applications, this fluorinated aromatic aldehyde finds use in materials science, particularly in the development of specialty polymers and liquid crystals. The fluorine atoms contribute to unique electronic properties that can influence material characteristics such as dielectric constant and thermal stability. Researchers are investigating its potential in creating advanced functional materials for electronic applications.
The global market for fluorinated fine chemicals like 4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde has shown steady growth, driven by increasing demand from the pharmaceutical and specialty materials sectors. Current market analysis suggests particular interest from research institutions and contract development organizations working on next-generation therapeutic agents.
Recent patent literature reveals growing interest in this compound's derivatives, with several applications filed in the past three years covering novel synthetic methods and therapeutic applications. This reflects the broader trend of fluorine incorporation in drug design, which continues to be a hot topic in medicinal chemistry circles.
Handling 4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde requires standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper chemical safety protocols should be followed, including the use of personal protective equipment and adequate ventilation. The compound's safety profile makes it suitable for use in most research laboratory settings.
Future research directions for this compound may explore its potential in catalysis applications or as a component in supramolecular chemistry systems. The unique electronic properties imparted by its fluorine substituents continue to make it an interesting subject for fundamental chemical studies and applied research alike.
For researchers seeking high-purity 4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde, several specialty chemical suppliers offer the material with comprehensive analytical documentation. The availability of this fluorinated intermediate in research quantities supports its growing use across multiple disciplines of chemical research and development.
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